molecular formula C8H14F2O3S B1434833 (3,3-Difluorocyclohexyl)methyl methanesulfonate CAS No. 1803598-43-7

(3,3-Difluorocyclohexyl)methyl methanesulfonate

Cat. No.: B1434833
CAS No.: 1803598-43-7
M. Wt: 228.26 g/mol
InChI Key: AWOIVAXWWROAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluorocyclohexyl)methyl methanesulfonate is an organic compound with the molecular formula C8H14F2O3S. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms, and a methanesulfonate group is attached to the methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclohexyl)methyl methanesulfonate typically involves the following steps:

    Fluorination of Cyclohexane: The starting material, cyclohexane, undergoes selective fluorination to introduce fluorine atoms at the 3,3-positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Formation of the Methanesulfonate Group: The fluorinated cyclohexane derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfonate group to the methyl position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using large-scale fluorination reactors to achieve the desired fluorination of cyclohexane.

    Methanesulfonation: Conducting the methanesulfonation reaction in industrial reactors with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, and thiols.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Products include ketones, carboxylic acids, and other oxidized derivatives.

Scientific Research Applications

(3,3-Difluorocyclohexyl)methyl methanesulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclohexyl)methyl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, while the fluorinated cyclohexane ring can interact with biological targets through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclohexyl)methyl chloride: Similar structure but with a chloride group instead of methanesulfonate.

    (3,3-Difluorocyclohexyl)methyl bromide: Similar structure but with a bromide group instead of methanesulfonate.

    (3,3-Difluorocyclohexyl)methyl acetate: Similar structure but with an acetate group instead of methanesulfonate.

Uniqueness

(3,3-Difluorocyclohexyl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to chloride or bromide. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.

Properties

IUPAC Name

(3,3-difluorocyclohexyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-7-3-2-4-8(9,10)5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOIVAXWWROAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Difluorocyclohexyl)methyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
(3,3-Difluorocyclohexyl)methyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
(3,3-Difluorocyclohexyl)methyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
(3,3-Difluorocyclohexyl)methyl methanesulfonate
Reactant of Route 5
(3,3-Difluorocyclohexyl)methyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3,3-Difluorocyclohexyl)methyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.